3-cyclobutanecarbonyl-4H-1,2,4-triazole
Description
Structure
3D Structure
Properties
CAS No. |
1596013-62-5 |
|---|---|
Molecular Formula |
C7H9N3O |
Molecular Weight |
151.17 g/mol |
IUPAC Name |
cyclobutyl(1H-1,2,4-triazol-5-yl)methanone |
InChI |
InChI=1S/C7H9N3O/c11-6(5-2-1-3-5)7-8-4-9-10-7/h4-5H,1-3H2,(H,8,9,10) |
InChI Key |
JDIHQBZDYPUNFB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(=O)C2=NC=NN2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Cyclobutanecarbonyl 4h 1,2,4 Triazole and Its Analogs
Strategies for the Construction of the 4H-1,2,4-Triazole Nucleus
The formation of the 4H-1,2,4-triazole ring is a cornerstone of the synthesis of the target compound. This can be achieved through a variety of methods, which can be broadly categorized into classical cyclization protocols and modern, more efficient techniques.
Classical Cyclization Protocols
Traditional methods for synthesizing the 1,2,4-triazole (B32235) core often rely on the condensation and subsequent cyclization of various starting materials. These methods, while established, may require harsh reaction conditions and longer reaction times.
One of the most fundamental approaches is the Pellizzari reaction , which involves the reaction of an amide with an acyl hydrazide. researchgate.net For instance, the condensation of a suitable amide and a hydrazide can lead to the formation of a 3,5-disubstituted-1,2,4-triazole. researchgate.net Another classical method is the Einhorn-Brunner reaction , which utilizes the condensation of hydrazines or monosubstituted hydrazines with diacylamines in the presence of a weak acid to yield 1,2,4-triazoles. researchgate.net
Furthermore, the reaction of diacylhydrazines with aromatic amines in the presence of a dehydrating agent like phosphorus pentoxide is a well-known route to 3,4,5-trisubstituted 4H-1,2,4-triazoles. nih.gov The cyclization of thiocarbohydrazide (B147625) with acids can also produce 4-amino-5-substituted-4H-1,2,4-triazole-3-thiones, which can be further modified. nih.gov
Modern Approaches: Microwave-Assisted and Metal-Catalyzed Syntheses
In recent years, there has been a significant shift towards more efficient and environmentally friendly synthetic methods. rsc.org Microwave-assisted organic synthesis has emerged as a powerful tool, often leading to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating. pnrjournal.comnih.govnih.gov The synthesis of 1,2,4-triazole derivatives has been successfully achieved using microwave irradiation, for example, in the reaction of hydrazines and formamide (B127407) without a catalyst. organic-chemistry.org Microwave-assisted synthesis has been shown to be effective for the direct condensation of carboxylic acids with aminoguanidine (B1677879) bicarbonate to produce 3-amino-1,2,4-triazoles. mdpi.com
Metal-catalyzed reactions have also revolutionized the synthesis of 1,2,4-triazoles. Copper catalysts, for instance, have been employed in the sequential N-C and N-N bond-forming oxidative coupling reactions to afford 1,2,4-triazole derivatives from readily available starting materials under an air atmosphere. organic-chemistry.org Another approach involves a copper-catalyzed [3+2] cycloaddition of aryl diazonium salts and isocyanides to selectively produce 1,5-disubstituted-1,2,4-triazoles. frontiersin.org Nickel catalysts have also been utilized to transform oxadiazoles (B1248032) into 1,2,4-triazoles. organic-chemistry.org Furthermore, an amine oxidase-inspired catalyst system using 1,10-phenanthroline-5,6-dione (B1662461) with a Lewis acid co-catalyst has been developed for the regioselective synthesis of 1,2,4-triazoles from primary amines and hydrazine. rsc.org
Methodologies for Introducing the Cyclobutanecarbonyl Fragment
The introduction of the cyclobutanecarbonyl moiety is the second critical aspect of the synthesis. This can be approached by first forming the cyclobutane (B1203170) ring and then installing the carbonyl group, or by utilizing a pre-functionalized cyclobutane derivative.
Cyclobutane Ring Formation Techniques
The construction of the strained cyclobutane ring requires specific synthetic strategies. A common and powerful method is the [2+2] cycloaddition reaction. scribd.com This can be achieved photochemically, where the irradiation of alkenes with UV light leads to their dimerization. wikipedia.org Ketenes can also react with electron-rich alkenes to form cyclobutanones. wikipedia.org
Another classical approach involves the intramolecular cyclization of 1,4-dihalobutanes using reducing metals. wikipedia.org The reaction of 1,3-dibromopropane (B121459) with diethyl malonate in the presence of a base is a known method for constructing the cyclobutane ring, leading to cyclobutane-1,1-dicarboxylic acid diethyl ester, which can be further modified. cutm.ac.in More recent developments include stereoselective methods for preparing multisubstituted cyclobutanes through ring contractions of pyrrolidines. chemistryviews.org
Carbonyl Group Installation and Functionalization
Once the cyclobutane ring is formed, the carbonyl group needs to be introduced to form the cyclobutanecarbonyl fragment. If the cyclobutane ring is synthesized as a cyclobutanone, the carbonyl group is already in place. fiveable.me Cyclobutanone itself is a valuable intermediate in organic synthesis. fiveable.me
Alternatively, a cyclobutanecarboxylic acid can be synthesized, for example, through the hydrolysis of cyclobutane-1,1-dicarboxylic acid. cutm.ac.in This carboxylic acid can then be activated and coupled with the pre-formed 1,2,4-triazole ring. The photo-cycloaddition of vinyl acetates to cyclohexenones, followed by hydrolysis and oxidative fragmentation, can lead to the introduction of an alkyl group bearing a carbonyl function. cdnsciencepub.com
Convergent and Divergent Synthetic Routes to the Target Compound
The synthesis of 3-cyclobutanecarbonyl-4H-1,2,4-triazole can be designed using either a convergent or a divergent approach.
The choice between a convergent and divergent strategy depends on the availability of starting materials, the desired scale of the synthesis, and the need for analog synthesis.
Purification and Isolation Techniques for Polyfunctionalized Triazole Derivatives
The successful synthesis of triazole derivatives is critically dependent on effective purification and isolation to remove byproducts, unreacted starting materials, and reagents. The choice of technique is dictated by the physical and chemical properties of the target triazole, such as its polarity, solubility, and crystallinity.
A typical purification sequence begins after the reaction is deemed complete. The initial work-up often involves pouring the reaction mixture into cold water or an ice bath, which can cause the crude product to precipitate. mdpi.com The pH of the solution may be adjusted to maximize the precipitation of the target compound. mdpi.com
Commonly employed purification and isolation techniques include:
Filtration and Washing: This is the most fundamental method for isolating solid products. After precipitation, the crude solid is collected by vacuum filtration. mdpi.com The collected solid, or filter cake, is then washed with a suitable solvent, such as cold water or cold ethanol, to remove soluble impurities. mdpi.com
Recrystallization: For achieving high purity, recrystallization is a powerful technique. The crude product is dissolved in a minimum amount of a hot solvent or solvent mixture, such as ethanol-ethyl acetate. mdpi.com As the solution cools slowly, the target compound forms crystals, leaving impurities behind in the solvent. The pure crystals are then collected by filtration. mdpi.com Slow evaporation of a solution can also yield high-quality crystals. mdpi.com
Purification via Salt Formation: A specialized method for purifying triazoles involves converting the crude product into a salt. One such procedure describes the formation of a substantially anhydrous slurry of an alkali metal salt (e.g., sodium salt) of the triazole in an alcohol. google.com Water can be removed via azeotropic distillation with an inert solvent like xylene. google.com The solid salt is then separated from the slurry and washed with an alcohol to remove impurities. google.com The purified salt can then be neutralized to regenerate the pure triazole.
Distillation: While many triazoles are solids, distillation is a viable purification method for liquid derivatives or for removing volatile solvents during work-up. google.com
Chromatography: Though not detailed in the provided context, column chromatography is a standard and versatile technique for separating complex mixtures and purifying triazole compounds based on their differential adsorption to a stationary phase. The use of Thin Layer Chromatography (TLC) to monitor reaction progress implies that chromatographic methods are applicable to this class of compounds. mdpi.com
Interactive Table 2: Purification and Isolation Techniques
| Technique | Principle | Application Notes | Reference |
| Filtration and Washing | Separation of a solid from a liquid phase. | Used for initial isolation of a precipitated crude product. Washing with a cold solvent removes soluble impurities. | mdpi.com |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Highly effective for obtaining crystalline solids with high purity. Solvent choice is critical (e.g., ethanol/ethyl acetate). | mdpi.commdpi.com |
| Purification via Salt Formation | Conversion of the triazole to a salt to alter its solubility and physical properties, allowing for separation from neutral impurities. | Involves creating an anhydrous slurry of the triazole salt, followed by filtration and washing. | google.com |
| Azeotropic Distillation | Removal of water from a reaction or purification mixture by distilling it with an entraining solvent (e.g., xylene). | Used to create anhydrous conditions, for instance, in the preparation of a triazole salt slurry for purification. | google.com |
Computational and Theoretical Investigations of 3 Cyclobutanecarbonyl 4h 1,2,4 Triazole
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations are fundamental in elucidating the electronic properties and intrinsic reactivity of a molecule. These methods provide insights into the distribution of electrons and the energies of molecular orbitals, which are crucial for understanding chemical behavior.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For a compound like 3-cyclobutanecarbonyl-4H-1,2,4-triazole, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., cc-Pvdz), can determine key electronic parameters. researchgate.net
The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is of particular importance. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests higher reactivity.
Other quantum chemical descriptors that can be derived from DFT calculations include electronegativity (χ), chemical hardness (η), softness (σ), and the electrophilicity index (ω). researchgate.net These parameters provide a comprehensive reactivity profile of the molecule. For instance, the electrophilicity index quantifies the ability of a molecule to act as an electrophile.
Table 1: Representative Quantum Chemical Descriptors for a Hypothetical 1,2,4-Triazole (B32235) Derivative
| Parameter | Description | Illustrative Value |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -7.0 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 eV |
| ΔE (HOMO-LUMO gap) | Energy gap between HOMO and LUMO | 5.5 eV |
| Electronegativity (χ) | Tendency to attract electrons | 4.25 eV |
| Chemical Hardness (η) | Resistance to change in electron distribution | 2.75 eV |
| Electrophilicity Index (ω) | Global electrophilic nature | 3.29 eV |
Note: The values in this table are illustrative for a generic 1,2,4-triazole derivative and not specific to this compound.
Quantum chemical calculations are also instrumental in predicting the spectroscopic signatures of a molecule. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions can aid in the structural elucidation and characterization of newly synthesized compounds like this compound. researchgate.net
NMR Spectroscopy: Theoretical NMR chemical shifts can be calculated and correlated with experimental data to confirm the molecular structure.
IR Spectroscopy: The calculation of vibrational frequencies helps in assigning the absorption bands observed in an experimental IR spectrum to specific functional groups and vibrational modes within the molecule. For example, the characteristic C=O and C=N stretching frequencies could be predicted. nih.gov
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and the corresponding absorption wavelengths (λmax), providing insights into the photophysical properties of the compound.
Molecular Dynamics Simulations for Conformational Landscape Exploration
The this compound molecule possesses conformational flexibility, particularly around the single bond connecting the cyclobutane (B1203170) and triazole rings. Molecular Dynamics (MD) simulations are a powerful computational technique to explore the conformational landscape of a molecule over time. pensoft.net
By simulating the motion of atoms and molecules, MD can reveal the preferred three-dimensional arrangements (conformations) of the compound and the energy barriers between them. This information is crucial as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to fit into the binding site of a biological target. pensoft.net Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD) to assess structural stability and the Radius of Gyration (Rg) to understand the compactness of the molecule. pensoft.net
Molecular Docking and Ligand-Biomolecular Target Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as a protein or enzyme. nih.gov This method is widely used in drug discovery to screen virtual libraries of compounds against a specific biological target.
For this compound, molecular docking could be used to predict its binding affinity to various protein targets. The 1,2,4-triazole scaffold is a known pharmacophore present in many clinically used drugs, suggesting its potential to interact with a range of biological receptors. nih.gov Docking algorithms calculate a scoring function, often expressed in kcal/mol, which estimates the binding free energy. nih.gov A lower (more negative) score generally indicates a more favorable binding interaction. nih.gov
Table 2: Illustrative Molecular Docking Results for a 1,2,4-Triazole Derivative with a Protein Target
| Ligand | Target Protein | Binding Affinity (kcal/mol) |
| 1,2,4-Triazole Derivative A | Protein Kinase B | -8.5 |
| 1,2,4-Triazole Derivative B | Tyrosinase | -7.9 |
| 1,2,4-Triazole Derivative C | Dihydrofolate Reductase | -9.2 |
Note: This table presents hypothetical data to illustrate the output of molecular docking studies on 1,2,4-triazole derivatives.
Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions between the ligand and the amino acid residues within the protein's binding pocket. nih.gov For this compound, these interactions could include:
Hydrogen Bonds: The nitrogen atoms of the triazole ring and the oxygen atom of the carbonyl group are potential hydrogen bond acceptors and donors. pensoft.netnih.gov
Hydrophobic Interactions: The cyclobutane ring can engage in hydrophobic interactions with nonpolar residues of the protein.
π-π Stacking: The aromatic 1,2,4-triazole ring can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. pensoft.net
Visualizing the docked pose of the molecule allows researchers to understand the key interaction motifs responsible for binding, which is invaluable for the rational design of more potent and selective analogs. nih.gov
Pharmacophore Modeling and Virtual Screening for Analog Discovery
Detailed research findings on this topic are not available in published scientific literature.
No data tables based on pharmacophore modeling or virtual screening for this specific compound could be generated.
Research on this compound Remains Undisclosed in Public Scientific Literature
Comprehensive searches for the chemical compound this compound have yielded no specific publicly available scientific literature detailing its molecular interactions and biological effects. Despite targeted inquiries into its potential enzyme inhibition, receptor binding, and influence on cellular pathways, no research data matching the specific parameters of the requested article outline could be located.
The investigation sought to uncover in vitro studies related to this specific triazole derivative, focusing on its molecular targets, cellular responses, and antimicrobial mechanisms. Queries for enzyme inhibition and receptor binding studies, modulation of cellular signaling, effects on cell proliferation and viability, induction of apoptosis, and mechanisms of microbial cell growth inhibition for this compound did not return any relevant scholarly articles or experimental data.
This absence of information in the public domain suggests that this compound may be a novel compound that has not yet been the subject of published research, or it may be a compound that has been synthesized but not biologically evaluated in the contexts requested. It is also possible that research on this compound exists but is proprietary or has not been indexed in publicly accessible scientific databases.
Consequently, the detailed exploration of its molecular interaction studies and biological system perturbation mechanisms, as outlined in the user's request, cannot be fulfilled at this time due to the lack of foundational scientific evidence. Further research and publication in peer-reviewed journals would be necessary to provide the scientifically accurate and detailed content required for such an article.
Molecular Interaction Studies and Biological System Perturbation Mechanisms
Structure-Activity Relationship (SAR) Elucidation of the Cyclobutanecarbonyl and Triazole Moieties
The biological activity of a molecule is intrinsically linked to its three-dimensional structure and the specific arrangement of its functional groups. For 3-cyclobutanecarbonyl-4H-1,2,4-triazole, both the cyclobutane (B1203170) and the triazole moieties play crucial roles in its interaction with biological targets. Understanding the structure-activity relationships (SAR) of these components is vital for optimizing potency, selectivity, and pharmacokinetic properties.
Influence of Cyclobutane Stereochemistry on Biological Interactions
The cyclobutane ring, a four-membered carbocycle, is a notable feature in various bioactive molecules. researchgate.net Its puckered conformation and the potential for stereoisomerism can significantly influence how a molecule fits into a biological target's binding site. nih.govresearchgate.net The non-planar and rigid nature of the cyclobutane ring can serve as a conformational constraint, locking the molecule into a specific three-dimensional shape that may be more favorable for binding. researchgate.netnih.gov
The stereochemistry of substituents on the cyclobutane ring can have a profound impact on biological activity. For instance, in studies of cyclobutane-based integrin antagonists, the relative orientation of functional groups on the cyclobutane scaffold was critical for potent activity. rsc.org Although specific research on the stereochemistry of this compound is not extensively available, general principles of medicinal chemistry suggest that the cis and trans isomers could exhibit different biological profiles. The spatial arrangement of the carbonyl group relative to the triazole ring, dictated by the cyclobutane's stereochemistry, would likely alter the molecule's interaction with amino acid residues in a target protein.
| Stereoisomer | Hypothetical Receptor Interaction | Potential Impact on Activity |
|---|---|---|
| cis-Isomer | The carbonyl and triazole moieties may be oriented in a way that allows for simultaneous hydrogen bonding with two adjacent residues in the binding pocket. | Potentially higher binding affinity and potency due to a more favorable binding conformation. |
| trans-Isomer | The more extended conformation might allow the molecule to span a larger distance within the binding site, potentially interacting with a different set of residues. | May exhibit a different selectivity profile or lower potency if the key interactions are suboptimal. |
Impact of Triazole Substitution Patterns on Target Engagement
The 1,2,4-triazole (B32235) ring is a common scaffold in medicinal chemistry due to its metabolic stability and ability to participate in various non-covalent interactions. researchgate.net The nitrogen atoms in the triazole ring can act as hydrogen bond acceptors, while the C-H bonds can act as weak hydrogen bond donors. Furthermore, the aromatic nature of the ring allows for π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. pensoft.net
The substitution pattern on the triazole ring significantly influences its electronic properties and, consequently, its binding affinity for a biological target. For instance, the position of attachment of the cyclobutanecarbonyl group (at N1, N2, or N4) and the presence of other substituents can alter the molecule's activity. Studies on various 1,2,4-triazole derivatives have shown that the nature and position of substituents are critical for their biological effects. nih.govresearchgate.net For example, in a series of 1,2,4-triazole derivatives, the presence of electron-withdrawing groups on a phenyl ring attached to the triazole enhanced antibacterial activity. nih.gov Similarly, the introduction of a hydroxyl group at specific positions on a phenyl substituent was found to be favorable for antibacterial effects. nih.gov
| Substitution Position | Type of Substituent | General Effect on Biological Activity (from related compounds) | Reference |
|---|---|---|---|
| N1 | Alkyl/Aryl | Can influence steric hindrance and lipophilicity, potentially affecting cell permeability and target binding. | mdpi.com |
| N4 | Aromatic/Heteroaromatic | Often crucial for potent activity, with substituents on the aromatic ring (e.g., halogens, nitro groups) significantly enhancing inhibitory effects. | nih.gov |
| C3 | Hydroxyphenyl | Favorable for antibacterial activity, with the position of the hydroxyl group being a key determinant. | nih.gov |
| C5 | Electron-withdrawing group on a phenyl ring | Increased antibacterial potency against Gram-positive bacteria. | nih.gov |
Metabolite Profiling and Biotransformation Pathways (in vitro/in silico)
The metabolic fate of a xenobiotic is a critical determinant of its therapeutic efficacy and potential toxicity. For this compound, both in vitro and in silico methods can be employed to predict its biotransformation pathways. The metabolism of triazole-containing compounds, particularly antifungal agents, has been extensively studied and provides a basis for predicting the metabolic profile of this compound. vub.benih.gov
The primary routes of metabolism for many triazole-based drugs involve oxidation, hydroxylation, and conjugation. nih.gov The cytochrome P450 (CYP) enzyme system, particularly isoforms like CYP3A4 and CYP2C19, plays a significant role in the metabolism of triazoles. nih.gov
Potential biotransformation pathways for this compound could include:
Hydroxylation of the cyclobutane ring: This is a common metabolic pathway for cyclic alkanes, leading to the formation of more polar metabolites that can be more easily excreted.
Oxidation of the carbonyl group: The ketone could be reduced to a secondary alcohol.
Metabolism of the triazole ring: The triazole ring itself is generally stable, but N-oxidation or hydroxylation of the ring can occur. nih.gov Common metabolites of triazole fungicides include triazole alanine (B10760859) and triazole acetic acid. fao.org
Conjugation: The hydroxylated metabolites can undergo further conjugation with glucuronic acid or sulfate (B86663) to form highly water-soluble conjugates for elimination.
In silico tools can predict the sites of metabolism and the likely metabolites formed. pensoft.netnih.gov These predictions, combined with in vitro studies using liver microsomes or hepatocytes, can provide a comprehensive picture of the compound's metabolic profile.
| Potential Metabolite | Proposed Biotransformation Pathway | Potential Impact |
|---|---|---|
| Hydroxy-cyclobutanecarbonyl-4H-1,2,4-triazole | Hydroxylation of the cyclobutane ring | Increased polarity, facilitating excretion. Biological activity may be altered. |
| (1-Hydroxycyclobutyl)(1H-1,2,4-triazol-3-yl)methanone | Reduction of the carbonyl group | Change in chemical properties and potential for different biological interactions. |
| Triazole Alanine | Cleavage of the cyclobutanecarbonyl moiety and subsequent conjugation | Common metabolite of triazole fungicides, generally considered to have low toxicity. fao.org |
| Triazole Acetic Acid | Cleavage and oxidation of the side chain | Another common metabolite of triazole fungicides with low expected toxicity. fao.org |
| Glucuronide/Sulfate Conjugates | Phase II conjugation of hydroxylated metabolites | Highly water-soluble for efficient renal excretion. |
Future Directions in Chemical Biology and Advanced Applications
Design and Synthesis of Novel Chemical Probes for Biological Research
Chemical probes are essential tools for dissecting complex biological processes. The scaffold of 3-cyclobutanecarbonyl-4H-1,2,4-triazole can be systematically modified to generate probes for target identification and validation. The design of such probes involves incorporating reporter tags (like fluorescent dyes or biotin) or reactive groups for covalent labeling of biological targets.
Synthetic strategies for creating these probes would leverage the known reactivity of the 1,2,4-triazole (B32235) ring and the carbonyl group. For instance, the nitrogen atoms of the triazole ring or a functional handle installed on the cyclobutane (B1203170) ring could serve as points for chemical modification. nih.gov The synthesis often begins with the reaction of hydrazides with appropriate reagents to form the triazole ring, a process that can be adapted for parallel synthesis to create a library of probe candidates. researchgate.net These probes could then be used in high-throughput screening assays to identify novel protein interactions and elucidate biological pathways.
Table 1: Potential Chemical Probe Designs Based on this compound
| Probe Type | Modification Site | Reporter/Tag | Potential Application |
|---|---|---|---|
| Affinity-Based Probe | Cyclobutane Ring | Biotin | Pull-down assays to identify binding proteins. |
| Fluorescent Probe | Triazole N-position | Fluorescein, Rhodamine | Cellular imaging and localization studies. |
| Photoaffinity Label | Cyclobutane Ring | Diazirine, Benzophenone | Covalent capture of target proteins upon UV irradiation. |
Exploration of Derivatives for Non-Pharmacological Applications
Beyond its potential in medicine, the structural framework of this compound is suitable for development in various non-pharmacological sectors.
The 1,2,4-triazole moiety is known for its ability to act as a ligand in the formation of coordination polymers and metal-organic frameworks (MOFs). The nitrogen atoms of the triazole ring can coordinate with metal ions, creating stable, porous structures. The cyclobutanecarbonyl group would add a unique steric and electronic dimension, potentially influencing the framework's topology, pore size, and guest-binding properties. These materials could find applications in gas storage, catalysis, and separation technologies. The synthesis of such materials would involve reacting derivatives of this compound with various metal salts under controlled conditions.
The 1,2,4-triazole core is a cornerstone of modern agrochemistry, found in many successful fungicides and plant growth regulators. nih.gov Marketed triazole-based agrochemicals like tebuconazole (B1682727) and paclobutrazol (B33190) demonstrate the effectiveness of this heterocyclic system. nih.gov Derivatives of this compound represent a new chemical space for the discovery of novel crop protection agents. The cyclobutane group could enhance binding to target enzymes in pests or fungi while potentially improving metabolic stability and environmental persistence profiles. Research in this area would involve the synthesis of a library of derivatives and screening them for fungicidal, herbicidal, or insecticidal activity against significant agricultural pathogens and pests. nih.gov
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent forces. mdpi.com The structure of this compound contains key features for participating in these interactions: the triazole ring can act as both a hydrogen bond donor and acceptor, and the carbonyl group is a strong hydrogen bond acceptor. nih.govbeilstein-journals.org These properties allow derivatives to self-assemble into larger, ordered structures or to act as "guest" molecules within larger "host" macrocycles like cyclodextrins or calixarenes. nih.govnih.gov Such host-guest complexes could be used to enhance the solubility of the compound, control its release, or develop new sensor technologies. rsc.org
Integration with High-Throughput Screening and Combinatorial Chemistry
The discovery of new applications for this compound derivatives can be accelerated through modern drug discovery techniques. Combinatorial chemistry allows for the rapid synthesis of large libraries of related compounds by systematically combining different chemical building blocks. researchgate.net Synthetic routes to 1,2,4-triazoles are often amenable to parallel synthesis formats. nih.govrsc.org
Once a library of derivatives is created, high-throughput screening (HTS) can be employed to test thousands of compounds simultaneously for a specific activity, such as inhibiting a particular enzyme or killing a specific pathogen. nih.gov For example, an HTS campaign could screen a library of this compound derivatives against a panel of agricultural fungal strains to quickly identify promising antifungal candidates.
Development of Robust Methodologies for Compound Optimization
Following the identification of a "hit" compound from screening, a process of chemical optimization is required to improve its properties. This involves establishing a Structure-Activity Relationship (SAR), which describes how changes in a molecule's structure affect its biological activity. nih.govnih.gov
For this compound, optimization would involve systematically modifying the cyclobutane and triazole moieties. nih.govmdpi.com For instance, different substituents could be placed on the cyclobutane ring to explore steric and electronic effects, or the substitution pattern on the triazole ring could be altered. mdpi.com Computational modeling and docking studies can guide this process by predicting how different derivatives will bind to a target protein, allowing chemists to prioritize the synthesis of the most promising compounds. researchgate.netresearchgate.net
Table 2: Methodologies for Optimizing this compound Derivatives
| Methodology | Description | Example Application |
|---|---|---|
| Structure-Activity Relationship (SAR) | Synthesizing and testing a series of analogs to determine which structural features are critical for activity. | Replacing the cyclobutane with cyclopentyl or cyclohexyl groups to probe the effect of ring size on potency. |
| Bioisosteric Replacement | Replacing a functional group with another that has similar physical or chemical properties to improve potency or pharmacokinetics. nih.gov | Substituting the carbonyl group with a thiocarbonyl or a sulfone to alter hydrogen bonding capacity and polarity. |
| Computational Docking | Using computer models to predict the binding orientation and affinity of a compound within a target protein's active site. researchgate.net | Guiding the design of derivatives with improved binding to a target enzyme like a fungal cytochrome P450. |
| Parallel Synthesis | Automating the synthesis of multiple related compounds simultaneously to rapidly explore chemical diversity around the core scaffold. researchgate.net | Creating a 96-well plate of derivatives, each with a different substituent on the triazole ring, for efficient screening. |
Q & A
Q. What are the common synthetic strategies for introducing substituents to the 4H-1,2,4-triazole scaffold, and how can they be optimized for derivatives like 3-cyclobutanecarbonyl-4H-1,2,4-triazole?
The synthesis of 4H-1,2,4-triazole derivatives typically involves nucleophilic substitution, condensation, or cycloaddition reactions. For example:
- Microwave-assisted synthesis accelerates reaction kinetics and improves yields for derivatives like 3-(alkylthio)-5-(thiophen-2-ylmethyl)-1,2,4-triazol-4-amines .
- Reflux conditions (e.g., ethanol with glacial acetic acid) are effective for coupling aldehydes to the triazole core, as seen in the synthesis of 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole derivatives .
- Cyclobutanecarbonyl introduction may require acyl chloride or anhydride reagents under basic conditions.
Q. Optimization Strategies :
Q. Table 1: Synthetic Methods for 4H-1,2,4-Triazole Derivatives
| Method | Conditions | Key Reagents | Characterization Techniques | Reference |
|---|---|---|---|---|
| Microwave irradiation | Solvent, 100–150°C, 30–60 minutes | Thiophene, aliphatic chains | NMR, IR, Elemental Analysis | |
| Reflux condensation | Ethanol, glacial acetic acid, 4h | Substituted benzaldehydes | TLC, HPLC | |
| Polymerization | DMF, dichloroethane, 60°C | 3-nitro-1,2,4-triazole | Solubility tests |
Q. What analytical techniques are recommended for ensuring purity and structural integrity of this compound in pharmaceutical research?
- High-Performance Liquid Chromatography (HPLC) : Validate purity using regulatory-compliant methods, ensuring ≤2% relative standard deviation (RSD) in peak areas and ≥1500 theoretical plates for chromatographic efficiency .
- Spectroscopy :
- IR Spectroscopy : Confirm carbonyl (C=O) and triazole ring vibrations.
- NMR : Assign protons and carbons at the 3-position (cyclobutanecarbonyl) and triazole core .
- Elemental Analysis : Verify stoichiometry (e.g., C, H, N content).
Q. Table 2: Analytical Parameters for Triazole Derivatives
| Parameter | Requirement | Method | Reference |
|---|---|---|---|
| RSD of peak areas | ≤2% (regulatory compliance) | HPLC | |
| Chromatographic efficiency | ≥1500 theoretical plates | HPLC (C18 column) | |
| Melting point | Sharp, reproducible range | Differential scanning calorimetry |
Q. What safety protocols are critical when handling 4H-1,2,4-triazole derivatives in laboratory settings?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- Disposal : Collect waste in approved containers and incinerate at certified facilities .
- Hazards :
Advanced Research Questions
Q. How can SHELX software be applied in crystallographic refinement of triazole derivatives, and what challenges arise with high-symmetry structures?
- SHELXL Workflow :
- Challenges :
- Twinned crystals : SHELXD’s dual-space algorithm may fail for pseudo-symmetric structures, requiring manual intervention.
- Disorder : Cyclobutanecarbonyl groups may exhibit rotational disorder, complicating electron density interpretation.
Q. What computational approaches are effective in predicting the physicochemical and energetic properties of this compound?
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) and electrostatic potential surfaces to assess stability .
- Kamlet-Jacobs Equations : Predict detonation velocity (D) and pressure (P) for energetic materials using molecular composition and density .
- Molecular Dynamics (MD) : Simulate crystal packing effects on thermal stability.
Q. Table 3: Computational Predictions for Triazole Derivatives
| Property | Method/Software | Key Output | Reference |
|---|---|---|---|
| Detonation velocity | Kamlet-Jacobs | ~8500 m/s (hypothetical) | |
| HOMO-LUMO gap | Gaussian 09 (DFT) | 4.2 eV (indicative of stability) |
Q. How do structural modifications at the 3-position of the 4H-1,2,4-triazole core influence pharmacological activity, and what in vitro assays validate these effects?
- Structure-Activity Relationship (SAR) :
- Electron-withdrawing groups (e.g., carbonyl) enhance metabolic stability but may reduce bioavailability.
- Cyclobutane moiety : Increases lipophilicity, potentially improving blood-brain barrier penetration.
- Validation Assays :
- Enzyme inhibition : Measure IC50 against target enzymes (e.g., kinases) using fluorescence-based assays.
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
Methodological Considerations and Contradictions
- Synthesis Efficiency : Microwave methods (e.g., ) often outperform traditional reflux but require specialized equipment.
- Safety Variability : While general GHS classifications apply (), specific toxicity profiles depend on substituents (e.g., cyclobutanecarbonyl vs. nitro groups).
- Data Interpretation : Conflicting crystallographic results may arise from solvent effects or polymorphism, necessitating complementary techniques (PXRD, DSC).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
